Tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate: is a chemical compound with the molecular formula C11H21NO3 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2-hydroxyethyl compounds. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Step 1: Pyrrolidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl pyrrolidine-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Forms a ketone or aldehyde.
Reduction: Forms an alcohol.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
Tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxyethyl group.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Features a piperazine ring and an ethoxy group.
Uniqueness
Tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate is unique due to its specific combination of a pyrrolidine ring with a hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)9-5-4-6-12(9)7-8-13/h9,13H,4-8H2,1-3H3 |
InChI Key |
YXGTTXZREDKWEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1CCO |
Origin of Product |
United States |
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